1,2-dimethyl-octahydro-1H-indol-5-ol
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Overview
Description
1,2-Dimethyl-octahydro-1H-indol-5-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1,2-dimethyl-octahydro-1H-indol-5-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,2-Dimethyl-octahydro-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
1,2-Dimethyl-octahydro-1H-indol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are used in various chemical reactions and studies.
Medicine: The compound is explored for its potential therapeutic applications, including its use in developing new drugs for treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-octahydro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
1,2-Dimethyl-octahydro-1H-indol-5-ol can be compared with other indole derivatives such as:
1H-Indole-2-carboxylic acid: Known for its antiviral properties.
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-3-carbinol: Studied for its anticancer properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole scaffold in scientific research and industry.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1,2-dimethyl-2,3,3a,4,5,6,7,7a-octahydroindol-5-ol |
InChI |
InChI=1S/C10H19NO/c1-7-5-8-6-9(12)3-4-10(8)11(7)2/h7-10,12H,3-6H2,1-2H3 |
InChI Key |
VZQLFRWMWJBXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC(CCC2N1C)O |
Origin of Product |
United States |
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